

Technical Master Guide: 2-Bromo-4-nitropyridine[1][2]

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Compound of Interest

Compound Name: 2-Bromo-4-nitropyridine

CAS No.: 6945-67-1

Cat. No.: B184007

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Executive Summary

2-Bromo-4-nitropyridine (CAS: 6945-67-1) is a high-value heterocyclic scaffold extensively utilized in medicinal chemistry.[1][2] Its structural uniqueness lies in the presence of two distinct electrophilic sites—the halogen at the C2 position and the nitro group at the C4 position—rendered highly reactive by the electron-deficient pyridine nitrogen. This "dual-activation" allows for orthogonal functionalization strategies, making it a critical intermediate in the synthesis of kinase inhibitors, antibacterial agents, and organic electronic materials.

This guide details the definitive IUPAC nomenclature, validated synthesis protocols, regioselective reactivity profiles, and safety standards necessary for handling this compound in a research setting.

Chemical Identity & Nomenclature[3][4][5]

Property	Specification
IUPAC Name	2-Bromo-4-nitropyridine
Common Synonyms	2-Bromo-4-nitro-pyridine; 4-Nitro-2-bromopyridine
CAS Number	6945-67-1 (Free base)Note: Do not confuse with 52092-43-0 (N-oxide)
Molecular Formula	
Molecular Weight	202.99 g/mol
Appearance	Yellow to off-white crystalline solid
Melting Point	64–65 °C
Solubility	Soluble in DCM, DMSO, Ethyl Acetate; sparingly soluble in water

Structural Analysis

The molecule features a pyridine ring substituted at the ortho (C2) position with bromine and the para (C4) position with a nitro group relative to the ring nitrogen.

- C2-Bromine: Activated for nucleophilic aromatic substitution () and metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the inductive electron-withdrawing effect of the adjacent nitrogen.
- C4-Nitro: Strongly electron-withdrawing, it further deactivates the ring, increasing the electrophilicity at C2 and C6. It is also a potential leaving group (denitration) or a precursor to an amine via reduction.

Validated Synthesis Strategy: The N-Oxide Route

Direct nitration of 2-bromopyridine is mechanistically unfavorable due to the deactivated nature of the pyridine ring, often leading to low yields or incorrect regioisomers (e.g., 5-nitro). The industry-standard protocol utilizes N-oxide activation to direct the nitro group specifically to the C4 position.

Step-by-Step Protocol

Phase 1: N-Oxidation

Precursor: 2-Bromopyridine Reagents:

/ Acetic Acid or m-CPBA Mechanism: Electrophilic oxidation of the pyridine nitrogen. Protocol: Dissolve 2-bromopyridine in glacial acetic acid. Add 30% hydrogen peroxide dropwise at room temperature. Heat to 70-80°C for 12-24 hours. The N-oxide oxygen donates electron density into the ring, activating the C4 position for electrophilic attack.

Phase 2: Regioselective Nitration

Precursor: 2-Bromopyridine-N-oxide Reagents: Fuming

/ Conc.

Mechanism: Electrophilic Aromatic Substitution (

). Protocol: Cool the N-oxide in concentrated sulfuric acid to 0°C. Slowly add fuming nitric acid. Heat the mixture to 90-100°C. The N-oxide group directs the incoming nitronium ion (

) to the para (C4) position.

- Critical Control: Temperature must be ramped slowly to prevent exotherms.

Phase 3: Deoxygenation

Precursor: **2-Bromo-4-nitropyridine-N-oxide** (CAS 52092-43-0) Reagents:

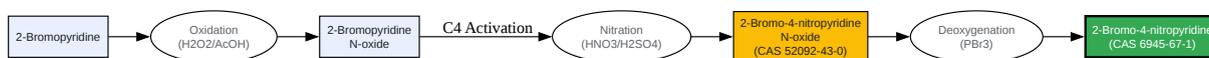
(Phosphorus tribromide) or

Mechanism: Reduction of the N-O bond. Protocol: Dissolve the nitrated N-oxide in an inert solvent (e.g., DCM or Toluene). Add

dropwise at 0°C. Reflux for 1-4 hours. Quench with ice water and extract.

- Result: **2-Bromo-4-nitropyridine** (Free base).[\[1\]](#)[\[3\]](#)[\[2\]](#)[\[4\]](#)

Synthesis Workflow Diagram



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Figure 1: Step-wise synthesis of **2-Bromo-4-nitropyridine** via N-oxide activation.

Reactivity Profile & Regioselectivity

The compound offers two primary handles for functionalization.[5] Understanding the reactivity hierarchy is essential for designing multi-step syntheses.

Nucleophilic Aromatic Substitution ()

Both the C2-Bromo and C4-Nitro groups are potential leaving groups.

- Dominant Pathway (C2-Displacement): Reaction with nucleophiles (amines, thiols) typically displaces the Bromine at C2. The transition state is stabilized by the adjacent ring nitrogen.
 - Example: Reaction with methylamine yields N-methyl-4-nitropyridin-2-amine.
- Secondary Pathway (C4-Denitration): Hard nucleophiles (e.g., alkoxides) or specific conditions can lead to the displacement of the Nitro group. This is less common but must be monitored as a side reaction.

Metal-Catalyzed Cross-Coupling

The C2-Br bond is an excellent handle for Palladium-catalyzed reactions.

- Suzuki-Miyaura: Coupling with aryl boronic acids to form 2-aryl-4-nitropyridines.
- Buchwald-Hartwig: Amination at C2 (alternative to for unreactive amines).

Nitro Reduction

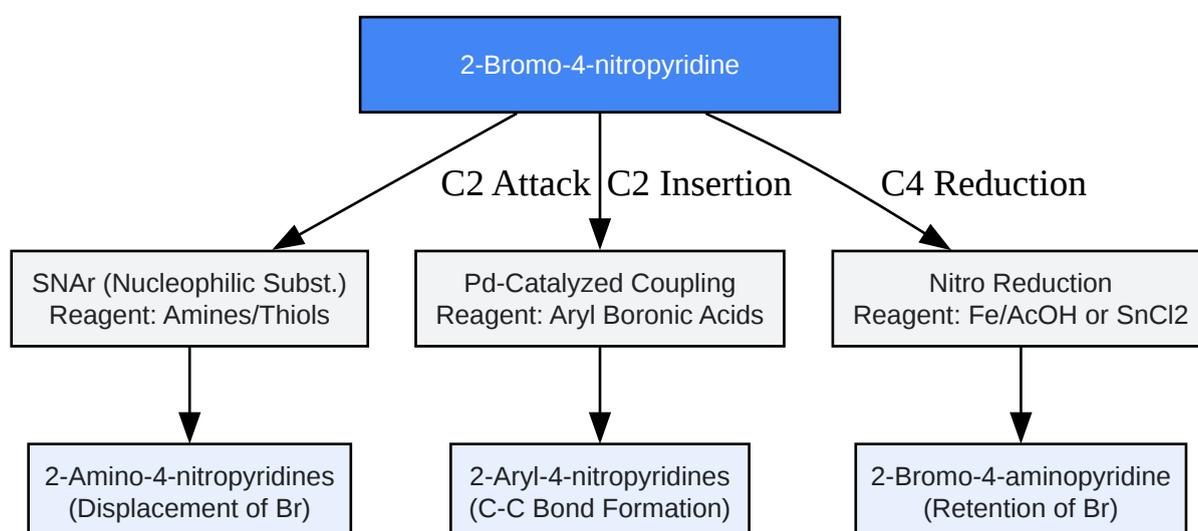
The C4-Nitro group can be reduced to an amine (2-bromo-4-aminopyridine) using standard conditions (

, or Catalytic Hydrogenation).

- Note: Hydrogenation with

may concomitantly reduce the C-Br bond (hydrodehalogenation). Chemoselective reduction (e.g., using Iron or Zinc) is preferred to retain the bromine.

Reactivity Logic Map



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Figure 2: Orthogonal reactivity pathways for scaffold diversification.

Safety & Handling

- Hazards: Toxic if swallowed (H301), causes skin irritation (H315), and serious eye irritation (H319).
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive.

- Precautions: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid contact with strong oxidizing agents.

References

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